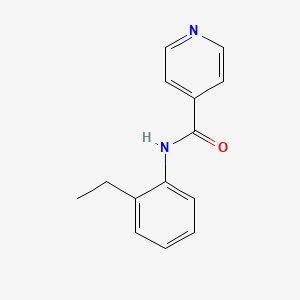

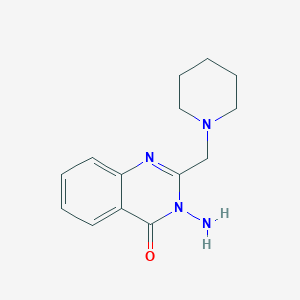

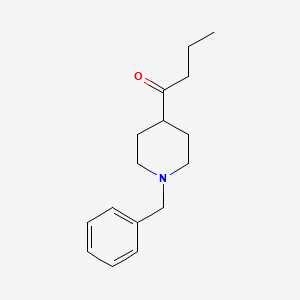

N-(2-ethylphenyl)isonicotinamide

Overview

Description

N-(2-ethylphenyl)isonicotinamide (EPINA) is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. EPINA is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

1. Synthesis of Spirocyclic Compounds

N-(2-ethylphenyl)isonicotinamide and its derivatives have been used in the synthesis of spirocyclic compounds. This involves the cyclisation of isonicotinamides carrying various substituents at nitrogen, leading to the formation of compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).

2. Supramolecular Chemistry

Isonicotinamide has been employed as a supramolecular reagent in synthesizing copper(II) complexes. These complexes demonstrate that isonicotinamide can be combined with various inorganic building blocks to create a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs (Aakeröy et al., 2003).

3. Coordination Chemistry and Isomerisation

Research has explored the reaction of isonicotinamide with other compounds, like ruthenium(III), revealing interesting isomerisation phenomena. This includes the transition from pyridyl-N-coordinated to amido-N-coordinated isonicotinamide complexes, depending on the pH (Chatterjee & Bajaj, 1995).

4. Plant Defense Mechanisms

In plant biology, isonicotinamide has been found to induce defense responses in tobacco cells. This includes the activation of certain enzymes and the accumulation of specific compounds, suggesting a role for isonicotinamide related metabolites in plant defense (Louw & Dubery, 2000).

5. Synthesis of Antitumor Medicines

The compound has been investigated for its potential in synthesizing antitumor medicines. N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 show promise in this area, with their structures being established by X-ray diffraction analysis (Fedorov et al., 2001).

6. Hydrogel Formation

Isonicotinamide derivatives have been synthesized for use as efficient hydrogelators. This application is significant in the field of materials science, particularly for the creation of hydrogels at various concentrations (Kumar et al., 2004).

7. Solubility and Mixing Properties

The solubility and mixing properties of isonicotinamide in various solvents have been determined, aiding in the understanding of its behavior in different chemical environments. This research is crucial for applications in pharmaceuticals and chemical processing (Li et al., 2016).

8. Antimicrobial Activity

Some derivatives of isonicotinamide have shown promising antimicrobial activities. Their effectiveness against various bacteria, including those resistant to antibiotics, has been evaluated, indicating potential uses in medical and pharmaceutical applications (Ramachandran, 2017).

9. Corrosion Inhibition

Isonicotinamides have been applied as corrosion inhibitors on mild steel in acidic media. This application is significant in industrial settings to prevent material degradation (Yadav et al., 2015).

properties

IUPAC Name |

N-(2-ethylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-11-5-3-4-6-13(11)16-14(17)12-7-9-15-10-8-12/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWLCICBHFMNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)pyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5881090.png)

![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)

![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)